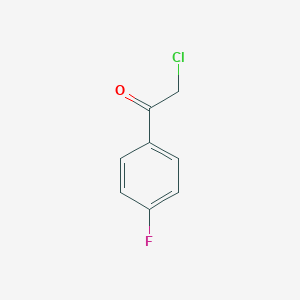
2-氯-4'-氟苯乙酮
描述
2-Chloro-4’-fluoroacetophenone is a chemical compound used as a pharmaceutical intermediate . It is known to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole upon condensation with N-methyl-4-(methylthio)benzamidine .
Synthesis Analysis
The synthesis of 2-Chloro-4’-fluoroacetophenone involves the addition of fluorobenzene and chloracetyl chloride in a reaction bulb containing ionic liquid . The reaction is stirred for 30 minutes at ambient temperature, then heated to 130°C under reduced pressure . The yield of this process is reported to be 97.8% .Molecular Structure Analysis
The molecular formula of 2-Chloro-4’-fluoroacetophenone is C8H6ClFO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Chloro-4’-fluoroacetophenone is known to react with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole .Physical And Chemical Properties Analysis
2-Chloro-4’-fluoroacetophenone has a molecular weight of 172.58 g/mol . It has a melting point of 47-50°C and a boiling point of 247°C . The compound is insoluble in water .科学研究应用
Synthesis of S-(phenacyl)glutathiones
2-Chloro-4’-fluoroacetophenone is used in the synthesis of S-(phenacyl)glutathiones . These compounds are important in the field of biochemistry and medicinal chemistry, as they play a crucial role in the detoxification of xenobiotics.
Synthesis of 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone
This compound is synthesized using 2-Chloro-4’-fluoroacetophenone . The resulting compound has potential applications in the field of medicinal chemistry, particularly in the development of new pharmaceuticals.
Synthesis of 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole
2-Chloro-4’-fluoroacetophenone, when condensed with N-methyl-4-(methylthio)benzamidine, yields 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This compound has potential applications in the field of medicinal chemistry.
Synthesis of 4-chloro-α-bromo-acetophenone
The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent . This compound is a significant intermediate in organic synthesis and finds extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Synthesis of Allyl Alcohol
2-Chloro-2’,4’-difluoroacetophenone was used in the synthesis of allyl alcohol . Allyl alcohol is a valuable chemical in the industry, used as a raw material in the production of glycerol, but also in the manufacture of pharmaceuticals and pesticides .
安全和危害
属性
IUPAC Name |
2-chloro-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWJOQRSMOFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196560 | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-fluoroacetophenone | |
CAS RN |
456-04-2 | |
| Record name | 2-Chloro-4′-fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-chloro-4'-fluoroacetophenone of interest to researchers?
A: 2-chloro-4'-fluoroacetophenone is primarily interesting as a building block for synthesizing more complex molecules. For example, it can be used to produce N3-substituted 2'-deoxy-2'-fluorouridines, which have been studied for potential hypnotic and antiviral activity []. Additionally, it serves as a starting material in the synthesis of diphenyl imidazole compounds containing a fluorine atom, which are explored for their applications in surface treatments, such as in printed wiring boards [].
Q2: Can 2-chloro-4'-fluoroacetophenone be used in biocatalysis?
A: While not directly used as a biocatalyst, 2-chloro-4'-fluoroacetophenone serves as a substrate in biocatalytic reactions. Research has shown that the enzyme Candida glabrata ketoreductase 1 (CgKR1) can catalyze the asymmetric reduction of 2-chloro-4'-fluoroacetophenone []. This is particularly interesting because the reaction follows the anti-Prelog's rule, which is unusual for natural ketoreductases. This biocatalytic process, coupled with glucose dehydrogenase (GDH) for NADPH regeneration, enables the production of valuable enantiopure halohydrins, important building blocks for pharmaceuticals [].
Q3: What are the advantages of using biocatalysis with 2-chloro-4'-fluoroacetophenone?
A3: Employing biocatalysis with substrates like 2-chloro-4'-fluoroacetophenone offers several advantages:
- High stereoselectivity: Engineered variants of CgKR1 have demonstrated >99% stereoselectivity toward α-halo ketones, including 2-chloro-4'-fluoroacetophenone []. This is crucial for synthesizing enantiopure compounds, especially for pharmaceutical applications where specific stereoisomers are often required for desired biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

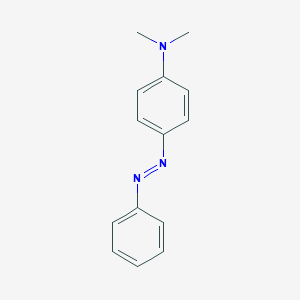

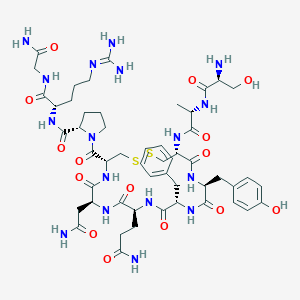
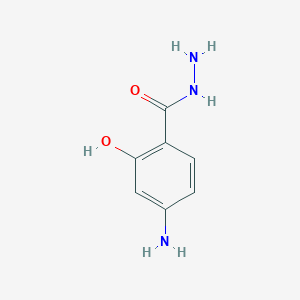


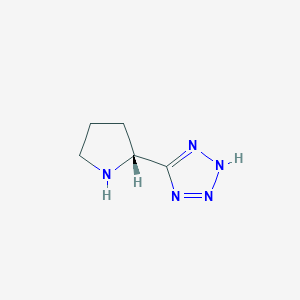
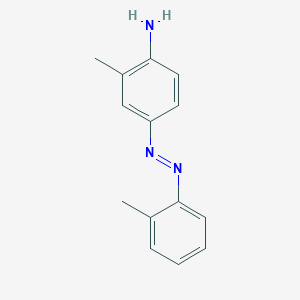

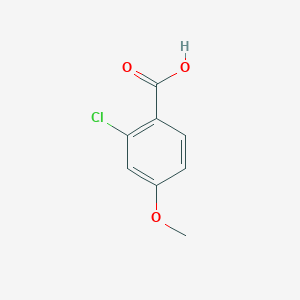
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)